molecular formula C18H20N2O4 B13725166 2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid

2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid

Cat. No.: B13725166
M. Wt: 328.4 g/mol
InChI Key: SFFJTJAQSFLYFG-UHFFFAOYSA-N
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Description

2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes two amino groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid is unique due to its specific combination of functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24)

InChI Key

SFFJTJAQSFLYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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